Rel-(3R,6S)-azepane-3,6-diol
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Overview
Description
Rel-(3R,6S)-azepane-3,6-diol is a chiral compound with a seven-membered ring structure containing two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,6S)-azepane-3,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of azepane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,6S)-azepane-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azepane derivatives.
Scientific Research Applications
Rel-(3R,6S)-azepane-3,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(3R,6S)-azepane-3,6-diol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride
- Rel-(3R,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol
- 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol acetate
Uniqueness
Rel-(3R,6S)-azepane-3,6-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which provide distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,6S)-azepane-3,6-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6+ |
InChI Key |
SEDAIHDJPPMBOD-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@@H](CNC[C@@H]1O)O |
Canonical SMILES |
C1CC(CNCC1O)O |
Origin of Product |
United States |
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